

An In-depth Technical Guide to 1-(Benzylxy)-4-(bromomethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(Benzylxy)-4-(bromomethyl)benzene
Cat. No.:	B113425

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data of **1-(Benzylxy)-4-(bromomethyl)benzene**. This bifunctional aromatic compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its benzyl ether and reactive bromomethyl functionalities allow for a diverse range of chemical modifications. This document details a robust synthetic protocol and presents a thorough analysis of its expected spectroscopic characteristics.

Chemical Properties and Identification

1-(Benzylxy)-4-(bromomethyl)benzene is a solid organic compound with the molecular formula $C_{14}H_{13}BrO$.^[1] It is characterized by a benzene ring substituted with a benzylxy group and a bromomethyl group at the para position.

Table 1: Physicochemical Properties of **1-(Benzylxy)-4-(bromomethyl)benzene**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₃ BrO	[1]
Molecular Weight	277.16 g/mol	[1]
Appearance	Predicted to be a solid	[1]
CAS Number	5544-60-5	[1]

Synthesis of 1-(BenzylOxy)-4-(bromomethyl)benzene

The primary route for the synthesis of **1-(benzyloxy)-4-(bromomethyl)benzene** involves the free-radical bromination of the benzylic methyl group of 4-(benzyloxy)toluene. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN), is a common and effective method.[\[2\]](#)

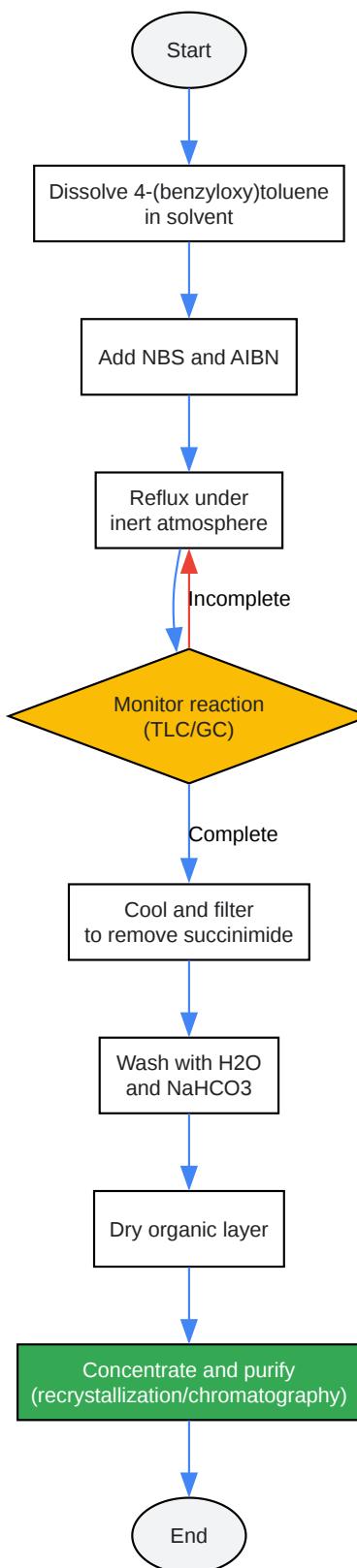
Experimental Protocol: Benzylic Bromination of 4-(BenzylOxy)toluene

Materials:

- 4-(BenzylOxy)toluene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄) or acetonitrile
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Reaction flask, reflux condenser, magnetic stirrer, heating mantle
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(benzyloxy)toluene (1 equivalent) in the chosen solvent (e.g., CCl_4).
- Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.
- Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
- Extraction: Wash the filtrate with water and a saturated sodium bicarbonate solution to remove any residual acidic impurities. Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 .
- Purification: Concentrate the organic phase under reduced pressure to yield the crude product. The crude **1-(benzyloxy)-4-(bromomethyl)benzene** can be further purified by recrystallization or column chromatography.

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Synthetic workflow for **1-(benzyloxy)-4-(bromomethyl)benzene**.

Spectroscopic Data

While experimental spectra for **1-(benzyloxy)-4-(bromomethyl)benzene** are not readily available in public databases, the following data is predicted based on its structure and known spectral data of analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the ether linkage, and the benzylic protons of the bromomethyl group. The chemical shift of benzylic bromomethyl protons is typically observed in the range of δ 4.5 ppm. [3]

Table 2: Predicted ¹H NMR Spectral Data for **1-(BenzylOxy)-4-(bromomethyl)benzene** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45 - 7.30	m	5H	Phenyl-H (of benzyloxy group)
~7.30	d	2H	Ar-H (ortho to -CH ₂ Br)
~6.95	d	2H	Ar-H (ortho to -OCH ₂ Ph)
~5.05	s	2H	-OCH ₂ Ph
~4.50	s	2H	-CH ₂ Br

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for **1-(BenzylOxy)-4-(bromomethyl)benzene** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~158.0	Ar-C (para to $-\text{CH}_2\text{Br}$)
~137.0	Ar-C (ipso, of benzyloxy group)
~131.0	Ar-C (ipso, of bromomethyl group)
~130.0	Ar-CH (ortho to $-\text{CH}_2\text{Br}$)
~128.5	Phenyl-CH (of benzyloxy group)
~128.0	Phenyl-CH (of benzyloxy group)
~127.5	Phenyl-CH (of benzyloxy group)
~115.0	Ar-CH (ortho to $-\text{OCH}_2\text{Ph}$)
~70.0	$-\text{OCH}_2\text{Ph}$
~33.0	$-\text{CH}_2\text{Br}$

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

Table 4: Predicted IR Spectral Data for **1-(Benzyloxy)-4-(bromomethyl)benzene**

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch
1600-1450	Strong	Aromatic C=C Bending
1250-1200	Strong	Aryl-O-C Asymmetric Stretch
1050-1000	Strong	Aryl-O-C Symmetric Stretch
700-600	Strong	C-Br Stretch

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for **1-(BenzylOxy)-4-(bromomethyl)benzene**

m/z	Predicted Ion
276/278	$[M]^+$ (Molecular ion with Br isotopes)
197	$[M - Br]^+$
91	$[C_7H_7]^+$ (Tropylium ion)

Applications in Drug Development and Organic Synthesis

1-(BenzylOxy)-4-(bromomethyl)benzene is a versatile building block in organic synthesis. The bromomethyl group serves as a reactive site for nucleophilic substitution, allowing for the introduction of the benzylOxybenzyl moiety into various molecules.^[2] The benzylOxy group can also function as a protecting group for a phenol, which can be deprotected under specific conditions. These properties make it a useful intermediate in the synthesis of complex organic molecules with potential biological activity.

Biological Activity and Signaling Pathways

There is currently no readily available information in the public domain regarding the specific biological activity or associated signaling pathways of **1-(benzylOxy)-4-(bromomethyl)benzene**. Further research is required to elucidate its potential pharmacological effects.

Conclusion

This technical guide has summarized the key chemical and spectroscopic properties of **1-(benzylOxy)-4-(bromomethyl)benzene** and provided a detailed protocol for its synthesis. While experimental spectroscopic data is limited, the predicted data presented here, based on

established principles and analogous compounds, offers a valuable reference for researchers. The versatile nature of this compound makes it a significant tool for synthetic chemists, particularly those in the field of drug discovery and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Benzylxy)-4-(bromomethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113425#spectroscopic-data-for-1-benzylxy-4-bromomethyl-benzene>]

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